PLX9486
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
PLX9486 is an orally bioavailable protein tyrosine kinase inhibitor of mutated forms of the tumor-associated antigen mast/stem cell factor receptor c-Kit (SCFR), with potential antineoplastic activity. Upon oral administration, c-Kit inhibitor this compound binds to and inhibits specific c-Kit mutants. This may result in an inhibition of tumor cell proliferation in cancer cell types that overexpress these c-Kit mutations. c-Kit, a transmembrane protein and receptor tyrosine kinase, is overexpressed in solid tumors and hematological malignancies; it plays a key role in the regulation of cell differentiation and proliferation.
Scientific Research Applications
Anti-Tumor Efficacy in Gastrointestinal Stromal Tumors
PLX9486, a tyrosine kinase inhibitor (TKI), demonstrates notable anti-tumor efficacy in gastrointestinal stromal tumors (GISTs), particularly in patient-derived, tyrosine kinase inhibitor-resistant KIT-mutant xenograft models. This is significant in cases where secondary resistance develops in GIST patients being treated with other TKIs like Imatinib and Sunitinib. This compound has shown effectiveness against both primary KIT exon 9 and 11 and secondary exon 17 and 18 mutations. Its application in vitro and in vivo, such as in two imatinib-resistant GIST patient-derived xenograft (PDX) models, has resulted in significant inhibition of proliferation, mainly through the inhibition of KIT signaling pathways. These findings provide a strong basis for further clinical testing of this compound in this context (Gebreyohannes et al., 2018).
Clinical Trial in Gastrointestinal Stromal Tumors
In a phase 1b/2a nonrandomized clinical trial, this compound was assessed in combination with another TKI, Sunitinib, for its effects on patients with refractory GIST. This trial explored the synergy between a type I and a type II KIT inhibitor, aiming for broad mutation coverage and global disease control. The trial demonstrated that this compound and Sunitinib can be safely co-administered, and the combination was associated with clinical benefit and an acceptable safety profile. This suggests the potential for this combination therapy to target two complementary conformational states of the same kinase in patients with refractory GIST, highlighting a new therapeutic avenue (Wagner et al., 2021).
properties
IUPAC Name |
Unknown |
---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
PLX9486; PLX-9486; PLX 9486. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.